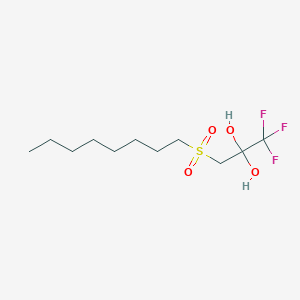
1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol is a fluorinated sulfone compound with a unique structure that includes trifluoromethyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol typically involves the reaction of trifluoromethanesulfonic anhydride with appropriate alkyl magnesium reagents. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, and substituted trifluoromethyl compounds.
Scientific Research Applications
1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol involves its interaction with molecular targets through its trifluoromethyl and sulfonyl groups. These interactions can affect various biochemical pathways and molecular processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-(methylsulfonyl)ethane
- 1,1,2,2-Tetrafluoro-3-(methylsulfonyl)propane
- 1,1,1,3,3,3-Hexafluoro-2-propanol
Uniqueness
1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol is unique due to its specific combination of trifluoromethyl and sulfonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous .
Properties
CAS No. |
197774-48-4 |
|---|---|
Molecular Formula |
C11H21F3O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-octylsulfonylpropane-2,2-diol |
InChI |
InChI=1S/C11H21F3O4S/c1-2-3-4-5-6-7-8-19(17,18)9-10(15,16)11(12,13)14/h15-16H,2-9H2,1H3 |
InChI Key |
OLWUZZLDMIIGAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC(C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















